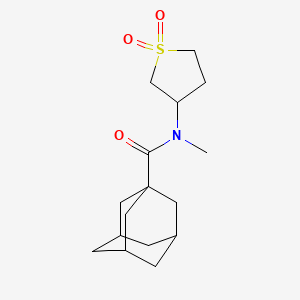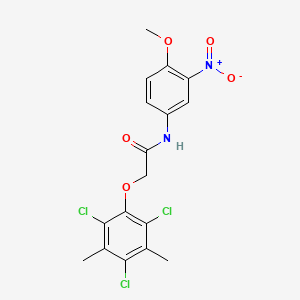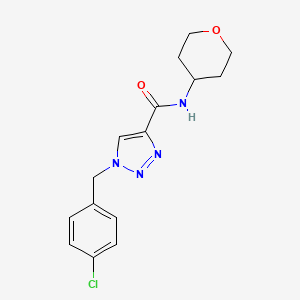![molecular formula C20H23NO3 B5102025 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5102025.png)
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine, also known as BDM, is a chemical compound that has been extensively studied for its potential use in scientific research. BDM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine involves its ability to selectively disrupt lipid rafts. Lipid rafts are thought to play a role in signal transduction and other cellular processes by providing a platform for the assembly of signaling molecules. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine disrupts lipid rafts by binding to cholesterol, which is a key component of lipid rafts. This binding leads to the displacement of other lipid raft-associated proteins and the subsequent disruption of lipid raft structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine are complex and varied. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to affect a variety of cellular processes, including signal transduction, membrane trafficking, and cell adhesion. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has also been shown to affect the function of various membrane proteins, including ion channels and transporters. In addition, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the main advantages of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine for lab experiments is its ability to selectively disrupt lipid rafts. This allows researchers to investigate the role of membrane fluidity in various biological processes. However, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine also has some limitations. For example, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine on lipid rafts can be complex and difficult to interpret.
未来方向
There are many potential future directions for research on 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine. One area of research that is particularly promising involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for investigating the role of membrane fluidity in various disease processes, including cancer and neurodegenerative diseases. In addition, there is a need for further research into the mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine and its effects on various cellular processes. Finally, there is a need for the development of new and improved methods for synthesizing and purifying 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.
合成方法
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multi-step process involving the reaction of 4-biphenylyloxyacetic acid with 2,6-dimethylmorpholine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to yield pure 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.
科学研究应用
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for studying the role of membrane fluidity in various biological processes. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to selectively disrupt lipid rafts, which are membrane domains that are enriched in cholesterol and sphingolipids and are thought to play a role in signal transduction and other cellular processes. By selectively disrupting lipid rafts, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be used to investigate the role of membrane fluidity in various biological processes.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)14-23-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIRHITEJQGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B5101962.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5101969.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5101979.png)

![4-[(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5101994.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5102000.png)
![2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5102019.png)
![4-{2-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5102028.png)



![allyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102067.png)